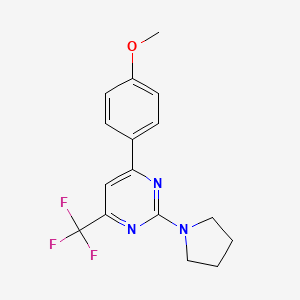

4-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-(4-methoxyphenyl)-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine, typically involves multi-step chemical processes. These can include condensation reactions, nucleophilic substitutions, and catalytic reductions. A specific example includes the synthesis of pyridine-bridged poly(ether-imide)s, which involves modified Chichibabin pyridine synthesis and subsequent catalytic reduction steps (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives often features planar pyrimidine rings with substituents that can significantly influence the compound's electronic structure and hydrogen-bonding capabilities. Studies on isostructural pyrimidine compounds have demonstrated how substituents' positioning affects molecular packing and hydrogen-bonded network formation, which is crucial for understanding the molecular basis of their properties (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, including substitutions and cyclizations, that are fundamental to diversifying their chemical properties. For instance, reactions with cyanoacetic ester or 1,3-dicarbonyl compounds lead to the formation of substituted pyrimidines, demonstrating the reactivity and versatility of the pyrimidine core (Nikolaenkova et al., 1997).

Physical Properties Analysis

Pyrimidine derivatives' physical properties, such as solubility, thermal stability, and crystalline structure, are influenced by their molecular structures. For example, compounds synthesized from diamine monomers containing pyridine and pyrrolidine groups show good solubility in organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, potential biological activity, and interaction with other molecules, are a focal point of research. The synthesis and bioevaluation of novel pyrimidine compounds have shown that they exhibit moderate to high antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial agents (Murthy et al., 2012).

properties

IUPAC Name |

4-(4-methoxyphenyl)-2-pyrrolidin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-23-12-6-4-11(5-7-12)13-10-14(16(17,18)19)21-15(20-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPFREYMSNHRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5624712.png)

![5-ethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5624717.png)

![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B5624729.png)

![ethyl [2-methoxy-4-(1-propen-1-yl)phenoxy]acetate](/img/structure/B5624736.png)

![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5624742.png)

![2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5624757.png)

![3-[5-(2-ethoxy-2-oxoethyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5624763.png)

![(2,4-dimethylphenyl){methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5624766.png)

![6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5624768.png)

![4-{[(3-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5624776.png)

![1-acetyl-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5624786.png)

![1-acetyl-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}indoline](/img/structure/B5624801.png)

![2-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5624807.png)